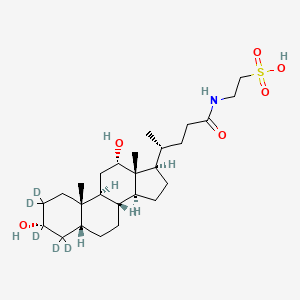

Taurodeoxycholic acid-d5

Description

Taurodeoxycholic-2,2,3,4,4-d5 Acid (d5 major) is a stable isotope-labeled analog of taurodeoxycholic acid (TDCA), a taurine-conjugated secondary bile acid. Its molecular formula is C₂₆H₄₀D₅NO₆S, with a molecular weight of 504.73 g/mol . It is synthesized by replacing five hydrogen atoms with deuterium at positions 2,2,3,4,4 of the bile acid backbone. This compound (product code TRC-T009002) is primarily used as an analytical standard in mass spectrometry and liquid chromatography to quantify endogenous bile acids in biological samples, ensuring precision in pharmacokinetic and metabolomic studies .

TDCA itself is formed in the liver via conjugation of deoxycholic acid (DCA) with taurine. It plays roles in lipid digestion and has been implicated in pathological conditions such as non-alcoholic steatohepatitis (NASH) and intrahepatic cholestasis of pregnancy (ICP) . The deuterated form allows researchers to distinguish endogenous TDCA from exogenous sources in complex matrices.

Properties

Molecular Formula |

C26H45NO6S |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2,18D |

InChI Key |

AWDRATDZQPNJFN-ILYQYKGZSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation Strategies

Hydrogen/Deuterium Exchange via Malonic Acid Decarboxylation

A foundational approach for α-deuterated carboxylic acid synthesis involves hydrogen/deuterium (H/D) exchange using malonic acid precursors. As demonstrated by, malonic acids undergo deuteration at the α-position in the presence of D$$_2$$O, followed by decarboxylation to yield α-deuterated carboxylic acids. For Taurodeoxycholic-d5, this method could be adapted to introduce deuterium at the C2 and C3 positions of the cholic acid backbone. Key steps include:

- Selective activation : The malonic acid derivative of deoxycholic acid is treated with D$$_2$$O under acidic or basic conditions to facilitate H/D exchange.

- Decarboxylation : Thermal or catalytic decarboxylation removes the carboxylic acid group, retaining deuterium at the α-carbon.

This method achieves isotopic purities of 83–94% without requiring organic solvents, making it environmentally favorable.

Deoxygenative Deuteration of Carboxylic Acids

Zhang et al. reported a deoxygenative deuteration method using D$$2$$O as the deuterium source and triphenylphosphine (Ph$$3$$P) as an O-atom transfer reagent. Applied to bile acids, this protocol could reduce carboxylic acid groups to deuterated aldehydes, though subsequent re-oxidation would be necessary to retain the bile acid structure. For Taurodeoxycholic-d5, this approach might introduce deuterium during intermediate steps, particularly at the C4 position.

Chemical Synthesis with Labeled Precursors

Conjugation of Deuterated Taurine

Taurodeoxycholic acid is synthesized by conjugating deoxycholic acid with taurine. To generate the d5-labeled variant, deuterated taurine (2,2,3,4,4-d5-taurine) is used as a precursor. The synthesis involves:

- Deuteration of taurine : Taurine is deuterated at specific positions via H/D exchange in D$$_2$$O under controlled pH and temperature.

- Coupling reaction : The deuterated taurine is conjugated to deoxycholic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, forming an amide bond.

Table 1: Reaction Conditions for Taurine Deuteration

| Parameter | Value | Source |

|---|---|---|

| Deuterium source | D$$_2$$O | |

| Catalyst | Pd/C (5 wt%) | |

| Temperature | 80°C | |

| Reaction time | 24 hours | |

| Isotopic purity | >98% |

Catalytic Deuteration Techniques

Palladium-Catalyzed H/D Exchange

The review by highlights palladium-catalyzed H/D exchange as a robust method for aromatic and aliphatic deuteration. For Taurodeoxycholic-d5, this method could target the steroid nucleus’s C2 and C4 positions:

Photocatalytic Deuteration

Recent advances in photocatalysis enable site-selective deuteration using D$$_2$$O. For instance, describes a CdSe-catalyzed method for aryl halide deuteration, which could be adapted for bile acids. However, this approach remains untested for steroid frameworks and may require optimization.

Purification and Analytical Validation

Chromatographic Purification

Post-synthesis, the crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Methanol/water (70:30 v/v) is used as the mobile phase to isolate Taurodeoxycholic-d5 from unlabeled analogs.

Mass Spectrometric Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms deuterium incorporation and isotopic purity. Key parameters include:

- Mass transitions : m/z 504.73 → 504.73 (Taurodeoxycholic-d5).

- Isotopic enrichment : >95% as verified by comparing with unlabeled standards.

Table 2: LC-MS/MS Parameters for Taurodeoxycholic-d5 Analysis

| Parameter | Value | Source |

|---|---|---|

| Column | ZORBAX SB-C18 | |

| Mobile phase | 2 mM NH$$_4$$OAc/ACN | |

| Flow rate | 0.5 mL/min | |

| Ionization mode | Negative ESI |

Chemical Reactions Analysis

Types of Reactions: Taurodeoxycholic acid-d5 undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of taurodeoxycholic acid-d5 can yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Biochemical Research and Metabolism Studies

Taurodeoxycholic-2,2,3,4,4-d5 acid serves as a valuable tool in biochemical studies focused on bile acids and their metabolic pathways. Its deuterated form allows for enhanced tracking and quantification in mass spectrometry analyses. Researchers utilize this compound to study the metabolism of bile acids in various biological systems, including:

- Lipid Metabolism : Understanding how bile acids influence lipid digestion and absorption.

- Glycolipid Metabolism : Investigating the role of bile acids in regulating glucose homeostasis and lipid profiles in metabolic disorders .

Therapeutic Potential in Hearing Restoration

Recent studies have highlighted the protective effects of taurodeoxycholic acid against sensory cell damage in the cochlea. In vitro models have demonstrated that treatment with taurodeoxycholic-2,2,3,4,4-d5 acid can significantly reduce hair cell loss following trauma induced by cochlear implants. The mechanisms involved include:

- Reduction of Oxidative Stress : The compound helps lower reactive oxygen species levels and iNOS activity, which are critical in preventing apoptosis of sensory cells.

- Otoprotection : It provides significant protection against cochlear damage by preserving hair cell density in a dose-dependent manner .

Cancer Research

The compound has shown promise as an inhibitor of cholangiocarcinoma growth. Research indicates that taurodeoxycholic-2,2,3,4,4-d5 acid affects cancer cell proliferation through several signaling pathways:

- Calcium Signaling : It modulates calcium-dependent pathways that are crucial for cell survival and proliferation.

- Protein Kinase C Pathway : The compound influences the activity of protein kinase C, which plays a role in various cellular processes including growth and differentiation.

- Mitogen-Activated Protein Kinase Pathway : It impacts MAPK signaling pathways that are often dysregulated in cancer .

Aquaculture and Animal Health

Studies have explored the application of bile acids like taurodeoxycholic acid in aquaculture to enhance fish health and growth. Specifically:

- Dietary Supplementation : Incorporating bile acids into high plant protein diets has been shown to alleviate glycogen accumulation in fish hepatopancreas, promoting better growth outcomes.

- Metabolic Regulation : Bile acids can activate specific receptors (e.g., TGR5) that help regulate glucose metabolism in aquatic species .

Case Study 1: Cochlear Implant Trauma

In an experiment involving postnatal rat cochlea explants subjected to electrode insertion trauma, treatment with taurodeoxycholic-2,2,3,4,4-d5 acid resulted in:

| Treatment Concentration | Percentage Viable Hair Cells |

|---|---|

| Control | 100% |

| EIT Only | 10% |

| EIT + TDCA (50 μM) | 50% |

| EIT + TDCA (100 μM) | 90% |

This data illustrates the otoprotective effects of the compound against hair cell loss due to trauma .

Case Study 2: Cholangiocarcinoma Inhibition

In vitro studies have demonstrated that taurodeoxycholic-2,2,3,4,4-d5 acid inhibits cholangiocarcinoma cell growth significantly through modulation of calcium signaling and MAPK pathways.

Mechanism of Action

Taurodeoxycholic acid-d5 exerts its effects through several mechanisms:

Anti-apoptotic Action: Inhibits apoptosis by blocking calcium-mediated apoptotic pathways and caspase-12 activation.

Oxidative Stress Reduction: Decreases the formation of free radicals and protects mitochondrial membranes.

Chemical Chaperone: Acts as a chemical chaperone to maintain protein stability and correct folding

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- ICP Diagnosis: Taurodeoxycholic-d5 Acid facilitates accurate measurement of TDCA, which is elevated 10-fold in ICP patients, serving as a diagnostic marker .

- Drug Development: Deuterated bile acids are critical in evaluating bile acid sequestrants (e.g., cholestyramine) and natural compounds (e.g., grape seed polyphenols) that modulate bile acid pools .

- Toxicology: TDCA accumulation in the liver during irinotecan treatment highlights its role in drug-induced toxicity, tracked using deuterated analogs .

Biological Activity

Taurodeoxycholic-2,2,3,4,4-d5 Acid (d5 major) is a synthetic derivative of tauroursodeoxycholic acid (TUDCA), a bile acid that plays crucial roles in lipid metabolism and cellular signaling. This compound has garnered interest due to its potential therapeutic applications in various diseases, particularly in liver conditions and cholangiocarcinoma.

- Molecular Formula : C24H39D5NO6S

- Molecular Weight : 504.73 g/mol

- CAS Number : 1207294-25-4

- Purity : ≥95% .

Taurodeoxycholic acid functions primarily through the following mechanisms:

- Inhibition of Cholangiocarcinoma Growth : It has been shown to inhibit the growth of cholangiocarcinoma via calcium (Ca²⁺), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways .

- Regulation of Bile Acid Metabolism : Bile acids like TUDCA modulate various metabolic pathways by activating nuclear receptors such as the farnesoid X receptor (FXR) and G-protein coupled receptor TGR5. These receptors are involved in glucose and lipid homeostasis, making bile acids significant in metabolic disorders .

1. Anti-Cancer Properties

Research indicates that taurodeoxycholic acid exhibits anti-cancer properties, particularly against cholangiocarcinoma. The compound's ability to inhibit tumor growth is attributed to its modulation of intracellular signaling pathways that regulate cell proliferation and apoptosis.

2. Metabolic Regulation

Bile acids play a pivotal role in regulating metabolism. Studies have shown that taurodeoxycholic acid can influence:

- Glucose Metabolism : By activating FXR, it enhances insulin sensitivity and glucose uptake in liver cells .

- Lipid Metabolism : It promotes the synthesis of glycogen without increasing lipogenesis, thus aiding in lipid homeostasis .

3. Gut Microbiota Interaction

The compound also interacts with gut microbiota, influencing bile acid composition and potentially altering metabolic outcomes. For instance, changes in gut microbiota composition can lead to increased production of secondary bile acids like deoxycholic acid (DCA), which may have implications for metabolic health .

Case Studies and Data Analysis

A study examining the effects of taurodeoxycholic acid on metabolic syndrome demonstrated significant alterations in plasma bile acid concentrations associated with improved insulin sensitivity among participants consuming resistant starch .

| Bile Acid Type | Concentration Change | Associated Condition |

|---|---|---|

| Taurodeoxycholic Acid | Increased | Improved insulin sensitivity |

| Deoxycholic Acid | Elevated | Metabolic disturbances |

Transcriptomics Insights

Transcriptomic analyses have identified that taurodeoxycholic acid influences multiple metabolic pathways linked to steatotic liver disease. This includes pathways related to triglyceride biosynthesis and oxidative phosphorylation, highlighting its potential role in liver health .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and purification of Taurodeoxycholic-2,2,3,4,4-d5 Acid (d5 major) for reproducible yields?

- Methodological Answer : Begin with deuterium substitution protocols using controlled reaction conditions (e.g., temperature, solvent polarity) to minimize isotopic scrambling. Employ factorial design experiments to assess variables like reaction time, catalyst load, and deuterium source purity . Purification should integrate reversed-phase HPLC with deuterated solvent systems to separate isotopic variants, validated via LC-MS using deuterated internal standards (e.g., Taurodeoxycholic Acid-d4) . Computational modeling (e.g., quantum mechanical calculations) can predict reaction pathways and optimize deuterium retention .

Q. What analytical techniques are most reliable for quantifying isotopic purity and structural integrity of Taurodeoxycholic-d5 Acid?

- Methodological Answer : Use LC-MS/MS with a deuterated internal standard (e.g., Tauroursodeoxycholic Acid-d4) to ensure accuracy. Calibration curves must account for isotopic overlap by integrating mass shifts (e.g., +5 Da for d5). Confirm structural integrity via ²H-NMR to verify deuterium placement at positions 2,2,3,4,4, and compare against reference spectra from non-deuterated analogs . Validate purity (>95%) using orthogonal methods like ion mobility spectrometry .

Q. How can researchers design experiments to study the biological role of Taurodeoxycholic-d5 Acid in bile acid transport mechanisms?

- Methodological Answer : Utilize in vitro models such as Calu-3 respiratory epithelial cells to measure chloride ion flux via calcium-activated channels (CaCC) and CFTR, as deuterated bile acids enhance signal specificity in tracer studies . Isotopic labeling allows tracking of cellular uptake using fluorescent bile acid derivatives. For in vivo studies, administer deuterated bile acids in rodent models and quantify serum levels via LC-MS at timed intervals to assess pharmacokinetics .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on the metabolic stability of deuterated bile acids across different experimental models?

- Methodological Answer : Apply meta-analysis frameworks to compare stability data from in vitro (e.g., hepatocyte assays) and in vivo (rodent pharmacokinetics) studies. Use mixed-effects models to account for interspecies variability in cytochrome P450 activity. Isotope ratio mass spectrometry (IRMS) can resolve discrepancies by distinguishing endogenous vs. exogenous deuterium retention . Cross-validate findings using computational simulations of enzyme-deuterated substrate interactions .

Q. What methodological strategies enable the integration of computational reaction design with experimental synthesis of deuterated bile acids?

- Methodological Answer : Implement a hybrid workflow combining quantum chemical reaction path searches (e.g., via DFT) and machine learning to predict optimal deuteration conditions. Validate predictions experimentally using high-throughput microreactors to screen deuterium sources and catalysts. Use cheminformatics tools to map isotopic effects on reaction energy profiles .

Q. How can factorial design improve the assessment of deuterium isotope effects (IEs) on Taurodeoxycholic-d5 Acid’s biological activity?

- Methodological Answer : Design a 2^k factorial experiment (k = variables: pH, temperature, concentration) to quantify IEs on receptor binding (e.g., TGR5) and metabolic stability. Use response surface methodology (RSM) to model nonlinear interactions. Compare kinetic isotope effects (KIEs) via stopped-flow spectroscopy or isothermal titration calorimetry (ITC) . Advanced statistical packages (e.g., JMP, R) can deconvolute confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.